

Application Notes and Protocols: Flow Cytometry Analysis of Microglia Following PLX647 Treatment

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Compound of Interest

Compound Name: PLX647

Cat. No.: B1678903

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Colony-stimulating factor 1 receptor (CSF1R) is a critical component in the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system (CNS).[1][2][3] Pharmacological inhibition of CSF1R, through compounds such as **PLX647**, offers a powerful tool to study the roles of microglia in health and disease by enabling their depletion and subsequent repopulation.[2] Accurate and robust methods to analyze the dynamics of microglial populations following such treatments are essential for interpreting experimental outcomes. This document provides a detailed protocol for the preparation of single-cell suspensions from brain tissue and subsequent analysis of microglia by flow cytometry after in vivo treatment with the CSF1R inhibitor **PLX647**.

Data Presentation

Table 1: Recommended Antibody Panel for Microglia Analysis

Target	Fluorochrome	Clone	Supplier	Purpose
CD45	PerCP-Cy5.5	30-F11	BioLegend	Distinguish microglia (CD45 ^{low/int}) from infiltrating leukocytes (CD45 ^{high})
CD11b	PE/Cy7	M1/70	BioLegend	General myeloid and microglia marker
TMEM119	PE	106-6	Abcam	Specific marker for homeostatic microglia
P2RY12	APC	S16007D	BioLegend	Specific marker for homeostatic microglia
CD68	FITC	FA-11	BioLegend	Marker for activated/phagocytic microglia
Ki-67	Alexa Fluor 647	11F6	BioLegend	Marker for proliferating cells (repopulation studies)
Viability Dye	e.g., Zombie Aqua	BioLegend	Exclude dead cells from analysis	

Table 2: Expected Outcomes of PLX647 Treatment on Microglia Populations

Population	Expected Change after PLX647	Key Markers for Identification
Homeostatic Microglia	Significant Depletion	CD11b+, CD45low/int, TMEM119+, P2RY12+
Activated Microglia	Variable, may be depleted	CD11b+, CD45low/int, CD68+
Repopulating Microglia	Increase after cessation of treatment	CD11b+, CD45low/int, Ki-67+
Infiltrating Macrophages	Generally not depleted	CD11b+, CD45high

Experimental Protocols

This protocol is optimized for the analysis of microglia from adult mouse brain tissue.

Brain Tissue Dissociation

Materials:

- Adult mouse brain
- GentleMACS C Tubes (Miltenyi Biotec)
- Adult Brain Dissociation Kit (Miltenyi Biotec) or equivalent enzymatic digestion solution (e.g., Accutase)
- GentleMACS Octo Dissociator with Heaters (Miltenyi Biotec)
- Debris Removal Solution (Miltenyi Biotec)
- Red Blood Cell Lysis Buffer
- D-PBS (Gibco)
- 70 µm cell strainer
- 50 mL conical tubes

- Refrigerated centrifuge

Procedure:

- Perfuse the mouse transcardially with ice-cold PBS to remove blood from the brain vasculature.[\[4\]](#)
- Carefully dissect the brain and place it in a petri dish containing cold D-PBS.
- Cut the brain into smaller pieces (approximately 6-8) using a scalpel.[\[4\]](#)
- Transfer the tissue pieces into a gentleMACS C Tube.
- Add the appropriate enzyme mix from the Adult Brain Dissociation Kit according to the manufacturer's instructions.[\[5\]](#) Alternatively, use a pre-warmed enzymatic solution like Accutase.
- Tightly close the C Tube and place it on the gentleMACS Octo Dissociator with Heaters. Run the appropriate program for brain tissue dissociation (e.g., 37C_ABDK_01).[\[5\]](#)[\[6\]](#)
- Following dissociation, filter the cell suspension through a 70 μ m cell strainer into a 50 mL conical tube.[\[4\]](#)
- Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.[\[6\]](#)
- Debris and Myelin Removal: Resuspend the cell pellet in a density gradient solution like Percoll or use a commercial debris removal solution to separate myelin and debris from the single-cell suspension.[\[7\]](#)[\[8\]](#) Centrifuge as per the manufacturer's instructions.
- Carefully aspirate the supernatant and the myelin layer, leaving the cell pellet.
- If necessary, perform red blood cell lysis by resuspending the pellet in Red Blood Cell Lysis Buffer for a short incubation, followed by washing with PBS.
- Resuspend the final cell pellet in FACS buffer (PBS with 2% FBS) for cell counting and subsequent staining.

Antibody Staining for Flow Cytometry

Materials:

- Single-cell suspension from brain tissue
- FACS buffer (PBS + 2% FBS)
- Fc Block (e.g., TruStain FcX™)
- Fluorochrome-conjugated antibodies (see Table 1)
- Viability dye
- FACS tubes (5 mL round-bottom)

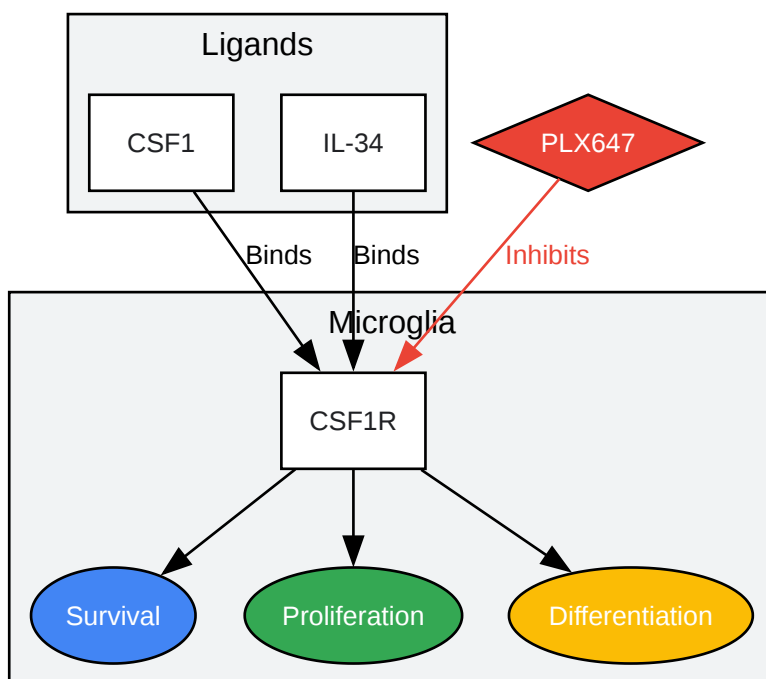
Procedure:

- Determine the cell concentration of your single-cell suspension using a hemocytometer or an automated cell counter.
- Aliquot approximately $1-2 \times 10^6$ cells per FACS tube.
- Centrifuge the cells at $300 \times g$ for 5 minutes at 4°C and discard the supernatant.
- Resuspend the cell pellet in 50 μL of FACS buffer containing an Fc blocking antibody (e.g., at a 1:200 dilution) to prevent non-specific antibody binding.[\[6\]](#) Incubate for 10 minutes at 4°C .
- Without washing, add the cocktail of fluorochrome-conjugated primary antibodies for surface markers (CD45, CD11b, TMEM119, P2RY12, CD68) at their predetermined optimal concentrations.
- Incubate for 30 minutes at 4°C in the dark.[\[6\]](#)
- Wash the cells by adding 2 mL of FACS buffer and centrifuging at $300 \times g$ for 5 minutes at 4°C . Discard the supernatant.
- If performing intracellular staining for Ki-67, proceed with a fixation and permeabilization kit according to the manufacturer's protocol, followed by staining with the Ki-67 antibody.

- Resuspend the cell pellet in 200-300 μ L of FACS buffer for flow cytometry analysis.
- Just before analysis, add a viability dye to distinguish live from dead cells.

Mandatory Visualizations

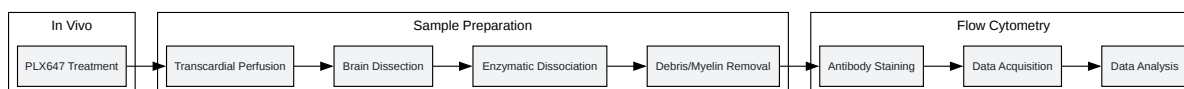
Signaling Pathway Diagram



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Caption: Mechanism of action of **PLX647** on microglia.

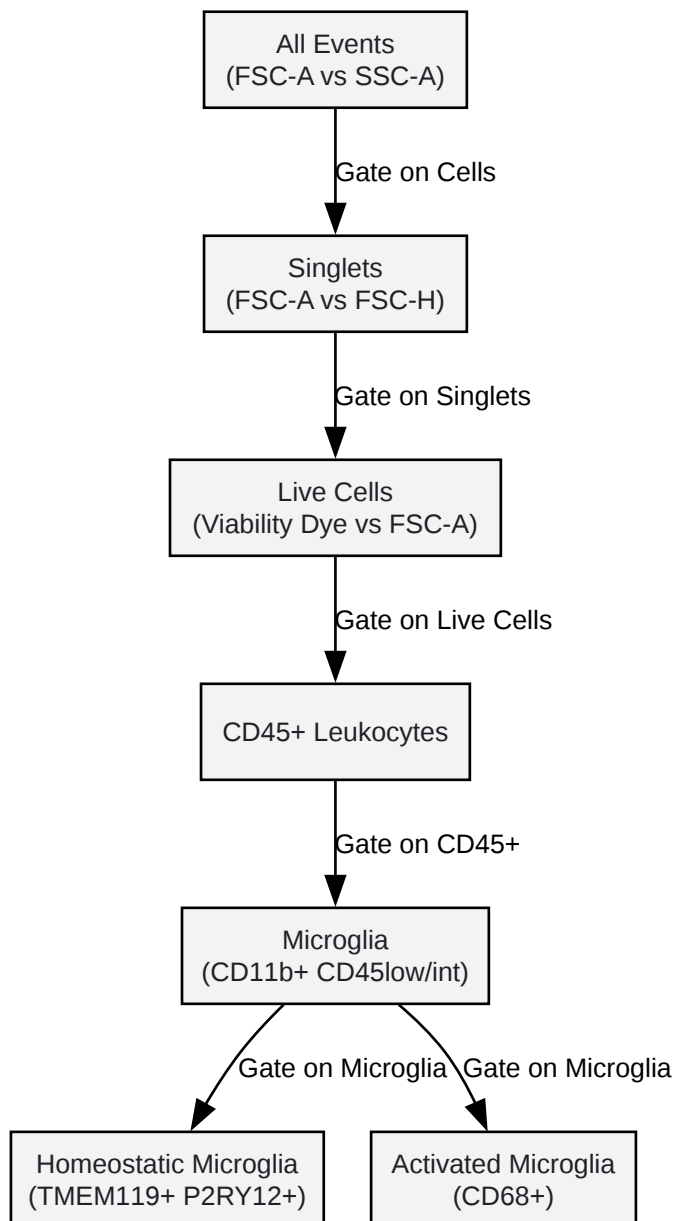
Experimental Workflow Diagram



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Caption: Experimental workflow for microglia analysis.

Flow Cytometry Gating Strategy



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Caption: Gating strategy for identifying microglia populations.

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